(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435617
InChI: InChI=1S/C13H20N2O3S/c1-13(2,3)18-12(16)15-5-4-10(7-15)17-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=CS2
Molecular Formula: C13H20N2O3S
Molecular Weight: 284.38 g/mol

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13435617

Molecular Formula: C13H20N2O3S

Molecular Weight: 284.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H20N2O3S
Molecular Weight 284.38 g/mol
IUPAC Name tert-butyl (3S)-3-(1,3-thiazol-5-ylmethoxy)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H20N2O3S/c1-13(2,3)18-12(16)15-5-4-10(7-15)17-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m0/s1
Standard InChI Key GVZZRAWILRUIPQ-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC2=CN=CS2
SMILES CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=CS2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=CS2

Introduction

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring with a thiazole moiety, which are both known for their presence in various biologically active molecules.

Synthesis

The synthesis of (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the thiazole moiety. While specific synthesis protocols may vary, they generally involve reactions that form the methoxy linkage between the pyrrolidine and thiazole rings.

Biological Activity and Potential Applications

Thiazole derivatives, including (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, are known for their potential biological activities. These compounds can exhibit antibacterial, anti-inflammatory, and other pharmacological effects due to their ability to interact with biological targets . The specific stereochemistry (S) of this compound may influence its biological activity, as chirality can affect how molecules interact with enzymes and receptors.

Comparison with Similar Compounds

Compound NameStructureKey Features
(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl esterPyrrolidine linked to thiazole via methoxy groupPotential biological activity influenced by stereochemistry
tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylateSimilar structure but with chlorothiazole instead of thiazoleDifferent biological activity due to chlorine substitution
(S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterContains a sulfanyl linkage instead of methoxyDifferent pharmacological profile due to sulfur linkage

Research Findings and Future Directions

Research on (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is ongoing, with a focus on understanding its biological interactions and potential applications in medicinal chemistry. Further studies are needed to fully elucidate its pharmacological properties and to explore its use as a precursor for the synthesis of more complex biologically active molecules.

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